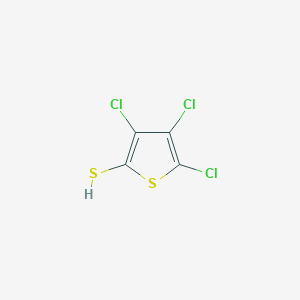

3,4,5-Trichlorothiophene-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

127980-82-9 |

|---|---|

Molecular Formula |

C4HCl3S2 |

Molecular Weight |

219.5 g/mol |

IUPAC Name |

3,4,5-trichlorothiophene-2-thiol |

InChI |

InChI=1S/C4HCl3S2/c5-1-2(6)4(8)9-3(1)7/h8H |

InChI Key |

NVUPVWSJMQCUHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)S)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 3,4,5 Trichlorothiophene 2 Thiol

Chemical Reactivity of the Thiol Group

The thiol group is the primary site of reactivity in 3,4,5-trichlorothiophene-2-thiol, participating in a variety of reactions including acid-base equilibria, nucleophilic substitutions, additions to unsaturated systems, and oxidation.

Thiols are generally more acidic than their alcohol counterparts. The thiol group of this compound can deprotonate to form a thiolate anion. The presence of three electron-withdrawing chlorine atoms on the thiophene (B33073) ring is expected to increase the acidity of the thiol proton, facilitating the formation of the corresponding thiolate. This anion is a potent nucleophile and plays a crucial role in many of the subsequent reactions. The relative reactivity of different thiols is often inversely related to the pKa of the thiol group. nih.gov

The equilibrium can be represented as: R-SH + B ⇌ R-S⁻ + HB⁺ (where R = 3,4,5-trichlorothienyl and B is a base)

The resulting thiolate anion is a better nucleophile than the neutral thiol. youtube.com

The thiolate anion generated from this compound is an excellent nucleophile and readily participates in nucleophilic substitution reactions. A common example is the SN2 reaction with alkyl halides to form thioethers. youtube.comresearchgate.net In this reaction, the sulfur atom of the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 3,4,5-trichlorothienyl, R' = alkyl group, and X = halide)

The rate of this reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the reaction temperature. vanderbilt.edu Thiolates are generally considered better nucleophiles than alkoxides. youtube.com

The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a double bond (ene). wikipedia.orgresearchgate.net This reaction can proceed through either a radical or a Michael-type addition mechanism. wikipedia.org

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (R-S•) is formed. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.orgillinois.edu

Michael Addition: In the presence of a base, the thiolate anion can act as a nucleophile and add to an electron-poor alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate addition reaction. wikipedia.org

These reactions are known for their high yields, stereoselectivity, and simple reaction conditions, making them valuable for the synthesis of complex molecules and polymers. wikipedia.orgresearchgate.net Intramolecular thiol-ene reactions can also be used to synthesize various ring structures. wikipedia.org

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

One of the most common oxidation reactions of thiols is their conversion to disulfides. This can be achieved using a variety of oxidizing agents or through air oxidation, sometimes accelerated by catalysts or sonication. nih.govrsc.org The reaction involves the coupling of two thiol molecules. nih.gov

2 R-SH + [O] → R-S-S-R + H₂O (where R = 3,4,5-trichlorothienyl and [O] is an oxidizing agent)

Various methods have been developed for the synthesis of both symmetrical and unsymmetrical disulfides under mild conditions. organic-chemistry.orgresearchgate.net For instance, the use of dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) or reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can efficiently produce disulfides. organic-chemistry.org

Table 1: Selected Reagents for Thiol to Disulfide Conversion

| Reagent/System | Conditions | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) / Dichlorodioxomolybdenum(VI) | Mild conditions | organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solution or solvent-free | organic-chemistry.org |

| Air / Et₃N / DMF | 80 °C or room temperature with ultrasound | rsc.org |

| Hydrogen peroxide / Iodide ion or Iodine | Catalytic | organic-chemistry.org |

| N-anomeric amide | Room temperature, argon atmosphere | nih.gov |

Further oxidation of the thiol group can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov The oxidation of thiols with reagents like hydrogen peroxide can initially form a sulfenic acid, which is often a transient intermediate. nih.gov This intermediate can then be further oxidized to the more stable sulfinic and sulfonic acids. nih.gov

The synthesis of sulfonic acids from thiols can also be achieved directly using stronger oxidizing agents. For example, a process using a sulfoxide like dimethyl sulfoxide (DMSO) in the presence of a halogen or hydrogen halide catalyst and water has been reported for the oxidation of thiols to sulfonic acids. google.com Another method involves the in-situ preparation of thioacetates from alkyl halides, followed by treatment with t-butyl hypochlorite (B82951) (t-BuOCl) to yield the corresponding sulfonyl chlorides, which can then be hydrolyzed to sulfonic acids. nih.gov

Table 2: Oxidation Products of the Thiol Group

| Oxidation State | Compound Type | General Formula |

|---|---|---|

| -1 | Thiol | R-SH |

| 0 | Disulfide | R-S-S-R |

| +1 | Sulfenic Acid | R-SOH |

| +3 | Sulfinic Acid | R-SO₂H |

| +5 | Sulfonic Acid | R-SO₃H |

Oxidation Pathways of the Thiol Moiety

Sulfoxide and Sulfone Formation

The sulfur atom of the thiol group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidation reactions are common for organosulfur compounds and represent a key transformation of the thiol functionality. The process typically involves the use of an oxidizing agent, with the extent of oxidation depending on the strength of the agent and the reaction conditions. nih.govpsu.edu

The initial oxidation product is the sulfoxide, which can be further oxidized to the sulfone upon treatment with a stronger oxidant or an excess of the oxidizing agent. researchgate.net Hydrogen peroxide (H₂O₂) is a commonly employed "green" oxidant for these transformations due to its effectiveness and the benign nature of its byproduct, water. nih.gov

Detailed research findings indicate that the selective oxidation of sulfides to sulfoxides can be achieved under mild, transition-metal-free conditions using hydrogen peroxide in a solvent like glacial acetic acid. nih.gov For the complete oxidation to sulfones, stronger conditions or catalysts are often required. For instance, tantalum carbide and niobium carbide have been used as catalysts to selectively produce sulfoxides or sulfones, respectively, from sulfides using 30% hydrogen peroxide. organic-chemistry.org While these methods are general for sulfides, they illustrate the established principles for the oxidation of sulfur compounds like this compound.

Table 1: Oxidation Reactions of Thiol Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Generic Sulfide (B99878) (R-S-R') | Hydrogen Peroxide (H₂O₂) | Sulfoxide (R-SO-R') | nih.gov |

| Generic Sulfide (R-S-R') | Excess Hydrogen Peroxide / Catalyst | Sulfone (R-SO₂-R') | researchgate.net |

| Various Sulfides | H₂O₂ / Tantalum Carbide Catalyst | Sulfoxides | organic-chemistry.org |

| Various Sulfides | H₂O₂ / Niobium Carbide Catalyst | Sulfones | organic-chemistry.org |

Reactivity of the Polychlorinated Thiophene Ring System

The thiophene ring in this compound is highly substituted with electron-withdrawing chlorine atoms. This electronic feature makes the ring susceptible to a range of reactions that are not typical for unsubstituted thiophene.

The presence of three chlorine atoms renders the thiophene ring electron-deficient and thus a prime candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks an aromatic ring and displaces a leaving group, which in this case would be a chloride ion. semanticscholar.orgyoutube.com The reaction is facilitated by electron-withdrawing groups (the chlorine atoms themselves) that stabilize the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.org

For SNAr reactions to occur, the aromatic ring must be significantly activated by electron-withdrawing substituents. semanticscholar.org In the context of heteroaryl halides, reactions with thiols as nucleophiles can proceed smoothly, often in the presence of a base like potassium carbonate, to form thioethers. nih.gov Research on the synthesis of P005091, a complex thioether, involved a key thioetherification step where 2,3-dichlorobenzenethiol displaced a chlorine atom from 5-acetyl-2-chloro-3-nitrothiophene, demonstrating an SNAr reaction on a substituted thiophene ring. researchgate.net Given the high degree of chlorination, the thiophene ring of this compound is expected to be highly activated towards such nucleophilic attacks, potentially allowing for the sequential displacement of its chlorine atoms under controlled conditions. The regioselectivity of such a displacement would be influenced by the combined electronic effects of the remaining chlorine atoms, the ring sulfur, and the thiol group at the C2 position.

The chlorine substituents on the thiophene ring serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mtroyal.ca Two of the most prominent examples are the Suzuki-Miyaura and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.com This reaction is known to be effective for heteroaryl chlorides, enabling the formation of biaryl structures. acs.orgresearchgate.net For instance, the Suzuki coupling of 2,5-dibromothiophene (B18171) with arylboronic acids has been used to synthesize 2-(bromomethyl)-5-aryl-thiophene derivatives. d-nb.infonih.gov Although aryl chlorides are generally less reactive than bromides or iodides, specialized catalyst systems have been developed to facilitate their coupling in high yields. acs.org It is therefore highly probable that this compound could undergo selective Suzuki coupling at one or more of its chloro-substituted positions.

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, also typically using a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is invaluable for creating C(sp²)-C(sp) bonds and introducing alkyne moieties into aromatic systems. nih.gov While aryl iodides and bromides are the most common substrates, protocols for the coupling of aryl chlorides have been developed, often requiring more robust ligands or reaction conditions. nih.gov The reactivity of the different C-Cl bonds in this compound would likely vary, offering potential for selective functionalization.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Palladium Catalyst | Biaryl/Vinylarene | youtube.comacs.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Aryl/Vinyl Alkyne | wikipedia.orgorganic-chemistry.org |

Free-radical reactions offer another avenue for the functionalization of this compound. The chlorination of thiophene itself can proceed via a radical mechanism under certain conditions. acs.org Free-radical halogenation is a chain reaction typically initiated by UV light or heat, involving initiation, propagation, and termination steps. wikipedia.orgmasterorganicchemistry.com

Given the presence of C-Cl bonds and a thiol group, the molecule could participate in several types of radical processes. The S-H bond of the thiol is relatively weak and can be a source of thiyl radicals (RS•) under radical conditions. nih.gov Thiyl radicals are versatile intermediates that can participate in addition reactions with unsaturated systems, such as the thiol-ene reaction. wikipedia.org Furthermore, radical-chain reduction of the C-Cl bonds could be initiated using radical initiators and a hydrogen atom source. ucl.ac.uk The high degree of chlorination on the thiophene core may also influence its stability and reactivity towards radical attack, potentially leading to complex reaction pathways or decomposition under harsh radical conditions.

Synergistic and Antagonistic Effects between Thiol and Ring Reactivity

The reactivity of this compound cannot be fully understood by considering the thiol group and the chlorinated ring in isolation. There are significant synergistic and antagonistic effects at play.

Electronic Influence: The thiol group (-SH), and particularly its deprotonated thiolate form (-S⁻), is generally considered electron-donating. This property would tend to decrease the electron deficiency of the thiophene ring, thereby deactivating it towards nucleophilic aromatic substitution (SNAr). This is an antagonistic effect, as the primary driver for SNAr is the electron-withdrawing nature of the chloro substituents. Conversely, the three strongly electron-withdrawing chlorine atoms make the proton of the thiol group more acidic and easier to remove, thus facilitating the formation of the more nucleophilic thiolate. This synergistic effect enhances the reactivity of the thiol group itself.

Steric Hindrance: The thiol group at the C2 position can sterically hinder the approach of nucleophiles or catalyst complexes to the adjacent chlorine atom at the C5 position, potentially directing substitution reactions to the C3 or C4 positions.

Chelation Effects: In metal-catalyzed reactions, the sulfur atom of the thiol group could potentially coordinate to the metal center of the catalyst. This chelation could either stabilize a catalytic intermediate, thus accelerating the reaction (a synergistic effect), or it could lead to catalyst poisoning by forming a stable, inactive complex (an antagonistic effect). The "poisoning" of metal catalysts by sulfur compounds is a well-known phenomenon in catalysis. nih.gov

Theoretical and Computational Investigations of 3,4,5 Trichlorothiophene 2 Thiol

Electronic Structure and Bonding Analysis

The electronic structure and bonding of thiophene-containing compounds are of significant interest due to their wide range of applications. nih.gov Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the intricacies of these molecules. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a valuable tool for predicting the structural and spectral properties of organic molecules. irjweb.com DFT calculations, particularly with the B3LYP hybrid functional, have been shown to provide a good balance of accuracy and computational efficiency for medium to large-sized molecules. nih.gov

For thiophene (B33073) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and other ground-state properties. nih.gov For instance, in a study of diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, DFT calculations at the B3LYP/6-311++G(d,p) level were used to establish a distorted octahedral geometry. nih.gov Comparison of computed bond lengths with experimental data can infer bonding characteristics, such as the nature of coordination bonds. nih.gov

The choice of basis set is crucial for the accuracy of DFT calculations. For example, studies on amodiaquine (B18356) utilized the B3LYP method with 6–311++G(d,p) and 6–311++G(2d,p) basis sets to confirm its structure and elucidate its reactive nature. nih.gov Similarly, investigations into pioglitazone (B448) employed the B3LYP level with a 6-311++G(d,p) basis set for a comprehensive analysis of its structural and electronic properties. wu.ac.th

Table 1: Representative DFT Functionals and Basis Sets in Thiophene Derivative Studies

| Compound Class | DFT Functional | Basis Set | Investigated Properties |

| Thiophene-containing antivirals | B3LYP, HSEh1PBE | Not Specified | Molecular structure, spectroscopic properties, frontier orbitals nih.gov |

| Diorganotin(IV) hydroxamates | B3LYP | 6-311++G(d,p) | Optimized geometry, bond lengths, thermodynamic parameters nih.gov |

| Amodiaquine | B3LYP | 6-311++G(d,p), 6-311++G(2d,p) | Structure confirmation, reactivity, NBO analysis nih.gov |

| Pioglitazone | B3LYP | 6-311++G(d,p) | Conformational analysis, IR, Raman, NMR, NBO wu.ac.th |

| 3-Phenylthiophene (B186537) derivatives | B3LYP | 6-31G(d), 6-311++G(d,p) | Optimized geometries, vibrational frequencies, Mulliken charges nih.gov |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions, providing insights into delocalization and hybridization within a molecule. wu.ac.th NBO analysis can reveal significant orbital overlap, such as that between an aromatic π donor orbital and an S-H σ* acceptor orbital in thiol-aromatic interactions. researchgate.net

In computational studies of various compounds, NBO analysis has been instrumental. For instance, in the study of a gold(I) complex, NBO analysis at the B3LYP level revealed the distribution of natural charges and the nature of bonding, showing that the phosphorus atom utilizes more p orbital character in its bond to gold compared to its bonds to carbon. inorgchemres.org For the Schiff base benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis indicated that the compound is composed of 97.42% Lewis and 2.58% non-Lewis structures. nih.gov This type of analysis helps in understanding the electronic delocalization and stability of the molecule.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally signifies higher reactivity. nih.govirjweb.com

From the energies of these frontier molecular orbitals, various global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity. For example, a lower HOMO-LUMO energy gap is associated with high chemical reactivity, biological activity, and polarizability. nih.gov

Theoretical studies on various molecules have utilized HOMO-LUMO analysis to predict their behavior. researchgate.net For instance, in the analysis of a triazine derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com In another study on a Schiff base, the small HOMO-LUMO gap of -0.08657 eV suggested high chemical reactivity and strong binding ability with biomolecules. nih.gov

Table 2: Calculated HOMO-LUMO Gap and Reactivity Descriptors for Selected Molecules

| Molecule/Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Triazine derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Diorganotin(IV) hydroxamate complexes | Not Specified | Not Specified | Not Specified | nih.gov |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their physical and biological properties. The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry. aps.org

Computational methods, such as Langevin dynamics trajectories, can be used to explore the PES of a molecule, identifying stable conformers and the energy barriers between them. aps.org This approach has been successfully applied to biomolecules to understand conformational transitions. aps.org For pioglitazone, a conformational study involving a Potential Energy Scan (PES) was performed to identify the minimum energy conformer, which was then used for further DFT calculations. wu.ac.th

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction often involves identifying the transition state, which is the highest energy point along the reaction pathway. Density functional theory (DFT) based calculations are a powerful tool for investigating reaction mechanisms and have been used to shed light on complex reactions involving thiols. mdpi.com

For example, DFT calculations have been employed to understand the addition of cysteine thiol to dopaquinone, a key step in the biosynthesis of pheomelanin. mdpi.com These calculations revealed that the reaction proceeds through a multi-step pathway involving the initial coordination of the thiolate, migration to a different carbon atom, and subsequent proton rearrangements. mdpi.com By calculating the energies of intermediates and transition states, researchers can propose detailed reaction mechanisms. mdpi.com In some cases, alternative mechanisms, such as free radical-mediated additions, are also considered and evaluated computationally. mdpi.com

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis via TD-DFT)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. nih.gov DFT and Time-Dependent DFT (TD-DFT) are widely used methods for predicting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govresearchgate.net

The calculated spectroscopic data are often compared with experimental results to validate the computational model and provide a more detailed understanding of the molecular structure and electronic transitions. nih.gov For example, in the study of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, DFT calculations at the B3LYP/6-311++G(d,p) level were performed to compute vibrational wavenumbers, NMR chemical shifts, and electronic transition wavelengths, which showed good agreement with experimental data. nih.gov

For amodiaquine, TD-DFT calculations were used to predict the UV-Vis spectrum in both the gas phase and in aqueous solution, while the Gauge-Including Atomic Orbital (GIAO) method was employed to calculate NMR chemical shifts. nih.gov Similarly, for 3-phenylthiophene derivatives, DFT calculations have been used to compute vibrational frequencies and NMR chemical shifts, providing insights into their spectroscopic properties. nih.gov

Investigation of Charged Species and Stability

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical or computational investigations focused directly on the charged species of 3,4,5-Trichlorothiophene-2-thiol. Detailed research findings, such as calculated ionization energies, electron affinities, and cation or anion stabilities for this particular molecule, are not presently available. However, by applying established principles of physical organic chemistry and leveraging data from related compounds, a theoretical assessment of the stability of its charged forms can be constructed.

The stability of a cation (formed by removing an electron) or an anion (formed by adding an electron) of an aromatic molecule is profoundly influenced by the electronic nature of its substituents. In the case of this compound, the thiophene ring is decorated with three chlorine atoms and a thiol group, each contributing distinct electronic effects.

Theoretical Influence of Substituents on Charged Species Stability:

Cation Stability: The formation of a cation involves the removal of an electron, typically from the highest occupied molecular orbital (HOMO). The stability of this resulting positive charge is enhanced by electron-donating groups (EDGs) and destabilized by electron-withdrawing groups (EWGs).

Thiol Group (-SH): The thiol group is generally considered to be an electron-donating group through resonance (lone pair donation from sulfur) and weakly electron-withdrawing through induction. The resonance effect typically dominates, meaning the thiol group would be expected to stabilize a positive charge on the thiophene ring.

Chlorine Atoms (-Cl): Chlorine atoms are classic examples of substituents with dual electronic effects. They are strongly electron-withdrawing by induction due to their high electronegativity, and weakly electron-donating by resonance. For halogens, the inductive effect overwhelmingly predominates. Therefore, the three chlorine atoms on the thiophene ring would significantly destabilize a positive charge.

Given the presence of three powerful electron-withdrawing chlorine atoms, it is anticipated that the cation of this compound would be significantly destabilized. The single electron-donating thiol group is unlikely to counteract the cumulative destabilizing effect of the three chlorines.

Anion Stability: The formation of an anion involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The stability of the resulting negative charge is enhanced by electron-withdrawing groups, which can delocalize the excess charge, and destabilized by electron-donating groups.

Chlorine Atoms (-Cl): The strong inductive electron-withdrawing nature of the three chlorine atoms would be highly effective at stabilizing a negative charge on the thiophene ring.

Thiol Group (-SH): The electron-donating nature of the thiol group would be expected to have a minor destabilizing effect on the anion.

Comparative Data for Thiophene:

To provide a baseline for understanding the electronic properties of the thiophene core, the experimental ionization energy of the unsubstituted thiophene molecule is presented below. Ionization energy is the energy required to remove an electron from a molecule, and a lower value generally correlates with greater cation stability. The electron affinity, which is the energy released upon adding an electron, is generally more difficult to measure and is not as readily available for thiophene.

| Compound | Ionization Energy (eV) |

| Thiophene | 8.86 ± 0.02 |

Data sourced from the NIST Chemistry WebBook. nist.gov

The introduction of three chlorine atoms to the thiophene ring would be expected to significantly increase its ionization energy compared to the value for unsubstituted thiophene, reflecting the destabilization of the cation. Conversely, the electron affinity of this compound is expected to be significantly more positive than that of thiophene, indicating greater stability of the anion.

Derivatization and Functionalization Strategies for Advanced Chemical Research

Covalent Modifications of the Thiol Group

The thiol group of 3,4,5-trichlorothiophene-2-thiol is a versatile handle for a variety of covalent modifications, allowing for the introduction of a wide range of functional moieties.

Alkylation and Acylation for Thioether and Thioester Formation

The nucleophilic nature of the thiol group makes it readily susceptible to alkylation and acylation reactions, leading to the formation of stable thioethers and thioesters, respectively.

Alkylation typically proceeds via an SN2 mechanism, where the thiolate, generated by treatment with a base, attacks an alkyl halide to form a thioether. This reaction is highly efficient for primary and secondary alkyl halides. youtube.com The general scheme for the alkylation of this compound is presented below:

General Reaction Scheme for Alkylation

Where R-X is an alkylating agent (e.g., alkyl halide).

Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. wikipedia.orgresearchgate.net These reactions are often catalyzed by a base to activate the thiol. Thioesters are valuable intermediates in organic synthesis and are also found in various biologically active molecules. wikipedia.orgresearchgate.net

General Reaction Scheme for Acylation

Where R'-COCl is an acylating agent (e.g., acyl chloride).

| Reaction Type | Reagent Class | Product | Key Features |

| Alkylation | Alkyl halides, Tosylates | Thioether | Forms a stable C-S bond. |

| Acylation | Acyl chlorides, Anhydrides | Thioester | Introduces a carbonyl group. |

Table 1: Alkylation and Acylation of this compound. This interactive table summarizes the key aspects of thioether and thioester formation.

Thiol-Mediated Click Chemistry for Bioconjugation and Polymer Functionalization

Thiol-ene "click" chemistry has emerged as a powerful tool for the efficient and specific formation of carbon-sulfur bonds under mild conditions. wikipedia.orgalfa-chemistry.comtaylorandfrancis.comchem-station.com This reaction involves the radical-mediated or nucleophile-catalyzed addition of a thiol to an alkene (ene), proceeding with high yields and stereoselectivity. wikipedia.orgalfa-chemistry.comtaylorandfrancis.com The thiol group of this compound can be readily coupled with molecules containing alkene functionalities, making it a valuable building block for bioconjugation and polymer functionalization. alfa-chemistry.comnih.gov

The radical-initiated thiol-ene reaction is particularly useful for surface patterning and the synthesis of dendrimers and polymer networks. wikipedia.orgtaylorandfrancis.comchem-station.com This method's tolerance to various functional groups and reaction in the presence of oxygen and moisture makes it highly versatile. alfa-chemistry.com

| Click Reaction Type | Reactant | Catalyst/Initiator | Application |

| Radical Thiol-Ene | Alkene | Photoinitiator, Thermal initiator | Polymer synthesis, Surface modification |

| Michael Addition | Electron-deficient alkene | Base | Bioconjugation |

Table 2: Thiol-Mediated Click Chemistry with this compound. This interactive table outlines the different types of thiol-ene reactions and their applications.

Disulfide Formation as a Reversible Linkage Strategy

The oxidation of thiols to form disulfide bonds is a fundamental reaction in chemistry and biology. nih.govlibretexts.org This reversible linkage is crucial for protein folding and can be exploited to create dynamic materials and drug delivery systems. nih.govchemrxiv.org this compound can undergo oxidation to form a symmetrical disulfide or react with another thiol to form an unsymmetrical disulfide. This process can be achieved using a variety of oxidizing agents or through thiol-disulfide exchange reactions. libretexts.orgchemrxiv.orgnih.gov The reversibility of the disulfide bond, which can be cleaved by reducing agents, makes it an attractive strategy for applications requiring controlled release or disassembly. libretexts.org

General Reaction Scheme for Disulfide Formation

Functionalization of the Polychlorinated Thiophene (B33073) Core

Beyond the thiol group, the polychlorinated thiophene ring itself offers opportunities for functionalization, primarily through modern cross-coupling reactions.

Introduction of Auxiliary Functional Groups via Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and have been successfully applied to thiophene derivatives. rsc.orgorganic-chemistry.orgrsc.orgnih.govmdpi.commdpi.comrsc.orgresearchgate.netnih.gov While the chlorine atoms on the thiophene ring are generally less reactive than bromine or iodine in these couplings, under specific conditions, they can be replaced to introduce new functional groups.

The Suzuki-Miyaura coupling involves the reaction of a halo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.commdpi.comrsc.orgresearchgate.netnih.gov This reaction is highly tolerant of various functional groups and is a cornerstone of modern organic synthesis. researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This reaction is instrumental in the synthesis of conjugated systems and has been applied to thiophene-containing structures. nih.govresearchgate.net

| Coupling Reaction | Reactant | Catalyst System | Product Feature |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C-C single bond |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C triple bond |

Table 3: Palladium-Catalyzed Coupling Reactions on the Trichlorothiophene Core. This interactive table compares the Suzuki-Miyaura and Sonogashira coupling reactions for functionalizing the thiophene ring.

Attachment of Reporter Moieties (e.g., Fluorescent Dyes, Chromophores)

The derivatization strategies discussed above can be employed to attach reporter moieties, such as fluorescent dyes and chromophores, to the this compound scaffold. The thiol group is a common target for labeling with maleimide-functionalized fluorescent dyes. jenabioscience.com Alternatively, the synthesis of thiophene-containing chromophores can be achieved through various synthetic routes, often involving the functionalization of the thiophene ring itself. rsc.orgrsc.org The development of fluorescent probes for thiophenols is also an active area of research, with strategies often relying on the specific reactivity of the thiol group to trigger a fluorescent response. mdpi.comnih.govresearchgate.netnih.gov

These labeled derivatives of this compound have potential applications in materials science and as probes in biological systems.

Design of Multi-functional Architectures Leveraging Orthogonal Reactivity

The strategic construction of complex, multi-functional molecules hinges on the ability to selectively modify different parts of a chemical scaffold in a controlled manner. This principle, known as orthogonal reactivity, allows for the stepwise introduction of distinct functional groups without the need for extensive use of protecting groups. The compound This compound presents a compelling platform for such strategies, possessing two chemically distinct reactive sites: a nucleophilic thiol group and an electrophilic polychlorinated aromatic ring. While detailed synthetic applications for this specific molecule are not extensively documented in dedicated studies, its potential can be inferred from the well-established reactivity of aryl thiols and halogenated heterocycles.

The core of its utility lies in the differential reactivity of the thiol moiety and the chloro substituents. The thiol group, being a soft nucleophile, can readily undergo a variety of specific reactions such as S-alkylation, Michael additions, and oxidation to form disulfides. Conversely, the chlorine atoms attached to the thiophene ring are susceptible to nucleophilic aromatic substitution (SNAr) or participation in metal-catalyzed cross-coupling reactions. The electronic properties of the thiophene ring, further influenced by the electron-withdrawing chlorine atoms, make these positions viable for functionalization, albeit under different conditions than those required for the thiol group.

Leveraging this dichotomy in reactivity allows for the design of synthetic pathways where each site can be addressed independently. For instance, the thiol group can be selectively functionalized under mild basic conditions that would not trigger the substitution of the less reactive chlorine atoms. Subsequent exposure to harsher conditions or specific catalytic systems can then be used to modify the chlorinated positions.

Orthogonal Functionalization Strategies

A plausible strategy for the selective, stepwise functionalization of This compound involves an initial reaction at the thiol position, followed by modification of the thiophene ring. The acidity of the aryl thiol (pKa ≈ 6-7) allows for its selective deprotonation and reaction with soft electrophiles under conditions that leave the C-Cl bonds intact.

Step 1: Thiol Derivatization

The thiol group can be readily converted into a thioether by reaction with an alkyl halide (e.g., Iodomethane ) in the presence of a mild base. This reaction is typically high-yielding and proceeds under gentle conditions. Another important reaction is the Michael addition to electron-deficient alkenes, such as maleimides, which is a cornerstone of bioconjugation chemistry. nih.gov This would involve reacting the thiophenethiol with a compound like N-Laurylmaleimide to form a stable thioether linkage. nih.gov

Step 2: Ring Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Once the thiol group is functionalized (and thus protected), the chlorine atoms on the thiophene ring can be targeted. The C-4 position is generally the most activated towards nucleophilic attack in polychlorinated thiophenes. A strong nucleophile, such as an alkoxide or an amine, under more forcing conditions (e.g., elevated temperature), could displace one of the chlorine atoms. For example, reacting the S-alkylated derivative with a primary amine could lead to the selective formation of an amino-dichlorothiophene derivative. This sequential approach ensures that the amine does not react with the thiol group, achieving orthogonal functionalization.

The table below outlines a hypothetical two-step reaction sequence to illustrate the design of a bifunctional molecule starting from This compound .

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Functional Group Transformation |

| 1 | This compound | Iodomethane | Mild Base (e.g., K₂CO₃), Acetone | 2-(Methylthio)-3,4,5-trichlorothiophene | Thiol to Thioether |

| 2 | 2-(Methylthio)-3,4,5-trichlorothiophene | Piperidine | Heat, Polar Aprotic Solvent (e.g., DMF) | 4-Piperidinyl-2-(methylthio)-3,5-dichlorothiophene | C-Cl to C-N bond (SNAr) |

This sequential modification transforms the initial scaffold into a more complex architecture bearing two distinct, newly introduced functional groups. This strategy exemplifies how the inherent orthogonal reactivity of This compound can be exploited to build multi-functional chemical structures for advanced research in materials science or medicinal chemistry. nih.govresearchgate.net

Applications in Materials Science Research

Incorporation into Conjugated Polymers and Organic Electronic Materials

Thiophene-based polymers, known as polythiophenes, are a cornerstone of organic electronics due to their excellent charge-transport properties and environmental stability. nih.govnih.gov The incorporation of 3,4,5-trichlorothiophene-2-thiol into these polymer chains offers a method to precisely tune their electronic and physical properties. The chlorine atoms on the thiophene (B33073) ring are strongly electron-withdrawing, which can lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO). This modification is crucial for improving the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).

The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations, where the thiol group might be protected and later deprotected to allow for further functionalization or to influence intermolecular interactions. mdpi.com The regioregularity of the resulting polythiophenes, which is critical for their electronic properties, can be controlled through synthetic methods like the McCullough or GRIM (Grignard Metathesis) methods. cmu.eduresearchgate.net The presence of multiple chlorine atoms can also enhance the polymer's stability and influence its self-assembly and morphology in thin films, which are critical factors for device performance. cmu.eduresearchgate.net

Furthermore, the thiol group provides a reactive handle for post-polymerization modification, allowing for the attachment of other functional groups or for creating cross-linked networks, thereby enhancing the material's robustness and creating new functionalities. rsc.org Research in this area focuses on creating low-bandgap polymers for applications in electrochromic devices and transparent conductors. mdpi.comrsc.org

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The thiol (-SH) group in this compound has a strong affinity for the surfaces of noble metal nanoparticles, particularly gold (Au). researchgate.net This affinity drives the spontaneous formation of a strong gold-sulfur bond, enabling the functionalization of gold nanoparticles (AuNPs). nih.govresearchgate.netrsc.org This process is fundamental in tailoring the surface chemistry of AuNPs for a variety of applications.

When this compound is used to functionalize AuNPs, the chlorinated thiophene moiety forms a protective layer around the nanoparticle core. This layer not only provides stability against aggregation but also imparts specific electronic and chemical properties to the nanoparticle surface. The electron-withdrawing nature of the trichlorothiophene group can influence the plasmonic properties of the AuNPs and can be exploited in the development of sensitive detection platforms.

The functionalized nanoparticles can be used in various sensing applications. For instance, changes in the local environment of the functionalized AuNPs, such as the binding of an analyte to the thiophene ring or the displacement of the thiol linker, can lead to a detectable change in the nanoparticles' color or aggregation state. researchgate.net This principle is the basis for colorimetric sensors. Moreover, the functionalized AuNPs can serve as building blocks for larger, more complex nanostructures. nih.gov

Development of Hybrid Materials with Controlled Interfacial Properties

Hybrid materials, which combine organic and inorganic components, offer a route to materials with synergistic or entirely new properties. This compound is a valuable component in the design of such hybrids, acting as a molecular bridge between the organic and inorganic phases. rsc.orgresearchgate.net

For instance, in silica-based hybrid materials, the thiol group can be chemically transformed to participate in the sol-gel process, integrating the trichlorothiophene unit into the silica (B1680970) network. nih.gov This creates a hybrid material where the properties of the interface between the organic and inorganic domains are precisely controlled. The chlorinated thiophene units can impart hydrophobicity, chemical resistance, and specific electronic characteristics to the final material.

Design of Chemical Sensors and Chemo-responsive Ensembles

The unique electronic structure and reactive thiol group of this compound make it an excellent candidate for the development of chemical sensors. nih.govnih.gov The thiophene ring can interact with a variety of analytes through π-π stacking, hydrophobic interactions, or specific binding events. The thiol group can act as an anchor to immobilize the sensor molecule on a transducer surface, such as a gold electrode or nanoparticle. researchgate.net

Sensors based on this molecule can operate on different principles. For example, the binding of an analyte to the thiophene ring can cause a change in its fluorescence or a shift in its absorption spectrum, forming the basis for optical sensors. nih.gov In electrochemical sensors, the redox properties of the thiophene moiety can be modulated by the presence of an analyte, leading to a measurable change in the electrical signal.

Furthermore, this compound can be incorporated into more complex chemo-responsive ensembles. These are systems where the binding of an analyte triggers a cascade of events, leading to an amplified signal. For example, the molecule could be part of a polymer that changes its conformation or solubility in response to a specific chemical stimulus. The development of turn-on fluorescent probes for the detection of thiol compounds is an active area of research. nih.gov

Precursors for Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. researchgate.net The thiol group of this compound makes it an ideal precursor for forming SAMs on gold and other noble metal surfaces. sigmaaldrich.comsigmaaldrich.comtugraz.at The strong, covalent-like bond between sulfur and gold drives the assembly process, while the interactions between the adjacent trichlorothiophene units lead to the formation of a densely packed and well-ordered monolayer. uh.eduharvard.edu

The properties of the resulting SAM are largely determined by the trichlorothiophene head group. The chlorine atoms create a highly electronegative surface, which can be used to control the wettability, adhesion, and chemical reactivity of the substrate. These SAMs can serve as ultrathin protective coatings against corrosion or as platforms for the controlled immobilization of biomolecules in biosensors. oaepublish.comnih.gov

The stability of SAMs is a critical factor for their practical application. The introduction of aromatic thiols, like this compound, can lead to the formation of cross-linked SAMs with enhanced thermal and chemical stability. oaepublish.comresearchgate.net This cross-linking can be induced by methods such as electron irradiation, further improving the robustness of the monolayer for demanding applications.

Coordination Chemistry of 3,4,5 Trichlorothiophene 2 Thiol and Its Thiolate Ligands

Synthesis of Metal Thiolate Complexes and Coordination Polymers

Information not available in the searched sources.

Investigation of Diverse Ligand Binding Modes and Coordination Geometries

Information not available in the searched sources.

Characterization of Metal-Ligand Interactions and Bonding

Information not available in the searched sources.

Exploration of Metal-Ligand Cooperative Effects in Catalysis (e.g., (De)Hydrogenation)

Information not available in the searched sources.

Tuning of Complex Properties via Ligand Modification

Information not available in the searched sources.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 3,4,5-Trichlorothiophene-2-thiol. While specific spectral data for this exact compound are not publicly available, the expected NMR characteristics can be inferred from the analysis of related thiophene (B33073) derivatives. acs.org

In ¹H NMR spectroscopy, the primary signal of interest would be from the thiol proton (-SH). The chemical shift of this proton is variable and depends on factors such as solvent, concentration, and temperature due to its acidic nature and potential for hydrogen bonding.

¹³C NMR spectroscopy is more informative for the carbon skeleton. It would reveal four distinct signals corresponding to the four carbons of the thiophene ring. The chemical shifts of these carbons are significantly influenced by the electronegative chlorine atoms and the sulfur-containing thiol group. The carbon atom bonded to the thiol group (C2) and the three carbons bonded to chlorine atoms (C3, C4, C5) would exhibit characteristic downfield shifts. Solid-state ¹³C NMR could also be employed to study the compound in its crystalline form, providing information on molecular packing and polymorphism. acs.org Two-dimensional NMR experiments, such as HSQC and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the substitution pattern.

Table 1: Predicted NMR Data for this compound This table is predictive and based on known substituent effects in thiophene derivatives.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 3.5 - 5.0 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C | 120 - 130 | Singlet | C2 (carbon attached to -SH group). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational properties of this compound. These methods measure the vibrational frequencies of bonds within the molecule. jchps.commdpi.com

Key expected vibrational modes include:

S-H Stretch: A weak to medium absorption band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹.

C-S Stretch: Vibrations associated with the carbon-sulfur bonds within the thiophene ring and the C-SH bond.

Aromatic C=C Stretch: Bands in the 1300-1500 cm⁻¹ region are characteristic of the thiophene ring. mdpi.com

C-Cl Stretch: Strong absorption bands in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bonds.

Raman spectroscopy is a complementary technique, particularly useful for detecting the symmetric vibrations and the S-S disulfide bond if oxidation occurs. mdpi.comsci-hub.box The spectra of oligothiophenes and polythiophene are well-studied and serve as models for interpreting the spectra of substituted thiophenes. mdpi.comacs.org Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational bands. jchps.comsci-hub.box

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550 - 2600 | IR |

| Aromatic C-H Stretch | ~3100 | IR, Raman |

| Aromatic C=C Stretch | 1300 - 1500 | IR, Raman |

| C-S Stretch (ring) | 600 - 700 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺˙) that confirms the compound's molecular weight. A critical feature of this peak would be its distinctive isotopic pattern, arising from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and two sulfur atoms (³²S, ³³S, and ³⁴S isotopes). This pattern serves as a definitive signature for the compound's elemental composition.

Common fragmentation pathways would likely involve the loss of a hydrogen atom, the thiol group (-SH), or one or more chlorine atoms. Cleavage of the thiophene ring itself would also produce characteristic fragment ions. Techniques like high-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the structure. researchgate.net

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₄HCl₃S₂ Calculated for the most abundant isotopes. The molecular weight is approximately 217.9 g/mol .

| Ion | Relative Abundance |

|---|---|

| [M]⁺˙ | 100% |

| [M+2]⁺˙ | ~98% |

| [M+4]⁺˙ | ~32% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of this compound molecules in a crystal lattice.

Analysis of related substituted thiophene structures reveals that the thiophene ring is typically planar. acs.orgucl.ac.uk X-ray diffraction would confirm the planarity of the ring in this compound and reveal the spatial orientation of the thiol and chlorine substituents. Furthermore, it would provide critical information on intermolecular interactions, such as potential hydrogen bonding between the thiol proton of one molecule and a chlorine or sulfur atom of a neighboring molecule. Halogen bonding (C-Cl···S or C-Cl···Cl) is another possible interaction that could influence the crystal packing. acs.org Such structural details are vital for understanding the material's physical properties.

Table 4: Typical Bond Lengths in Substituted Thiophene Derivatives Data derived from literature on related structures. ucl.ac.ukwikipedia.org

| Bond | Typical Length (Å) |

|---|---|

| C-S (ring) | 1.71 - 1.74 |

| C=C (ring) | 1.35 - 1.38 |

| C-C (ring) | 1.41 - 1.44 |

| C-Cl | 1.70 - 1.75 |

| C-SH | 1.75 - 1.80 |

Advanced Chromatographic Techniques (HPLC, GC-MS) with Derivatization Strategies for Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

Due to the polarity and potential for oxidation of the thiol group, direct analysis can be challenging. Therefore, derivatization is a frequently employed strategy to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net Thiols can be converted into more stable and readily detectable derivatives. nih.gov

For GC-MS analysis, derivatization with reagents like alkylating agents can reduce polarity and improve thermal stability. scispace.com For HPLC analysis, derivatizing agents that introduce a chromophore or fluorophore are used to enhance detection by UV-Vis or fluorescence detectors. nih.govexlibrisgroup.com Reagents such as N-substituted maleimides or 4,4′-dithiodipyridine (DTDP) react selectively with thiols to form stable adducts suitable for analysis. nih.govacs.org The coupling of these chromatographic techniques with mass spectrometry (e.g., HPLC-MS/MS) provides exceptional selectivity and sensitivity, allowing for trace-level analysis. acs.orgnih.gov

Table 5: Common Derivatization Strategies for Thiol Analysis

| Technique | Derivatizing Reagent Class | Purpose | Reference(s) |

|---|---|---|---|

| HPLC-UV | N-substituted maleimides, 2,4-dinitrophenyl derivatives | Adds a strong UV chromophore. | nih.govexlibrisgroup.com |

| HPLC-Fluorescence | Bimanes, Dansylaziridine | Adds a highly fluorescent tag. | astm.org |

| GC-MS | Alkylating agents (e.g., pentafluorobenzyl bromide) | Increases volatility and thermal stability. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π* or σ*).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated thiophene ring. capes.gov.brrsc.org The presence of the chlorine and thiol substituents, which act as auxochromes, will modulate the energy of these transitions. These substituents, particularly the lone pairs on sulfur and chlorine, can also give rise to n → π* transitions. The position (λmax) and intensity (molar absorptivity) of the absorption bands are sensitive to the substitution pattern, which affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. jchps.comresearchgate.netacs.org Studies on substituted thiophenes show that both electron-donating and electron-withdrawing groups significantly alter the electronic structure and, consequently, the UV-Vis spectrum. researchgate.netcsu.edu.au

Table 6: Electronic Transitions and Expected λmax for Substituted Thiophenes

| Transition Type | Expected λmax Range (nm) | Notes |

|---|---|---|

| π → π* | 230 - 280 | High-intensity band, characteristic of the aromatic thiophene ring. Position is sensitive to substitution. |

Bioorganic Research Perspectives and Chemical Probe Development

Design and Synthesis of 3,4,5-Trichlorothiophene-2-thiol-based Molecular Probes for Chemical Biology Studies

The design of a molecular probe hinges on integrating a recognition element, which selectively interacts with the target, and a reporter element, which signals this interaction. In the context of this compound, the thiol group serves as a versatile chemical handle for conjugation, while the trichlorothiophene ring can modulate the probe's stability, reactivity, and spectroscopic properties.

The synthesis of probes based on this scaffold would typically involve a two-pronged approach:

Activation of the Thiol: The thiol group can be used directly in nucleophilic substitution or addition reactions. Its reactivity is governed by its pKa, which determines the concentration of the more nucleophilic thiolate anion at a given pH. The electron-withdrawing nature of the three chlorine atoms on the thiophene (B33073) ring is expected to lower the pKa of the thiol group compared to unsubstituted thiophenethiols, potentially increasing its reactivity at physiological pH. maastrichtuniversity.nlresearchgate.net

Conjugation to a Reporter Moiety: The thiol can be conjugated to various reporter groups, such as fluorophores, biotin (B1667282) tags, or spin labels, via a linker. A common strategy involves forming a disulfide bond with a reporter that is pre-activated with a thiol-reactive group. For instance, reacting this compound with a fluorophore containing a pyridyl disulfide group would yield a disulfide-linked probe. This bond is designed to be cleaved in the reducing environment of the cell or upon interaction with a target cysteine residue, releasing the reporter. nih.govnih.gov

Another synthetic strategy is to utilize the thiol group to react with common thiol-reactive electrophiles like maleimides or iodoacetamides, which can be appended to a reporter molecule. nih.govnih.gov The choice of linker and reporter is critical and dictates the probe's application, whether for fluorescent imaging, affinity purification, or studying protein dynamics.

Table 1: Common Thiol-Reactive Groups for Probe Synthesis

| Functional Group | Thiol Reaction Product | Reaction Type | Key Features |

|---|---|---|---|

| Maleimide | Thiosuccinimide ether | Michael Addition | High reactivity and specificity for thiols at pH 6.5-7.5. The resulting bond may undergo retro-Michael reaction, leading to some instability. nih.govnih.gov |

| Iodoacetamide | Thioether | Nucleophilic Substitution | Forms a very stable C-S bond. Reaction is slower than with maleimides and typically performed at pH 7-8.5. springernature.com |

| Vinyl Sulfone | Thioether | Michael Addition | Forms a stable thioether bond; reacts specifically with thiols under mildly acidic conditions. nih.gov |

| Disulfide (e.g., Pyridyl disulfide) | Asymmetric Disulfide | Thiol-Disulfide Exchange | Reversible reaction, useful for creating probes that respond to reducing environments or for drug delivery systems. nih.govnih.gov |

| Phenyloxadiazolyl Methylsulfone (PODS) | Thioether | Nucleophilic Aromatic Substitution | Forms highly stable conjugates and serves as a stable alternative to maleimides for in vivo applications. nih.gov |

This table summarizes common chemical moieties used to create thiol-reactive probes, which could be adapted for the synthesis of probes based on this compound.

Strategies for Site-Specific Bioconjugation Utilizing Thiol Reactivity

Site-specific bioconjugation aims to attach a molecule of interest to a precise location within a biomolecule, typically a protein. This control is crucial for preserving the protein's function and creating homogeneous conjugates for therapeutic or diagnostic purposes. nih.govnih.gov The low natural abundance of cysteine residues in proteins makes their thiol side chains ideal targets for such modifications. nih.govthermofisher.com

Strategies for conjugating a probe like one derived from this compound to a specific cysteine residue include:

Engineered Cysteines: The most common approach involves genetically introducing a cysteine residue at a desired, solvent-accessible location on the protein surface. This engineered cysteine can then be selectively targeted by a thiol-reactive probe. thermofisher.com

Thiol-Disulfide Exchange: A probe featuring a disulfide bond, such as a 3,4,5-trichlorothiophenyl-disulfide derivative, can react with a protein cysteine via thiol-disulfide exchange. The stability of the resulting protein-probe disulfide linkage would be influenced by the redox potential of the local environment and the electronic properties imparted by the trichlorothiophene ring.

Targeting Native, Reactive Cysteines: Some proteins possess native cysteine residues with unusually low pKa values due to their specific microenvironment. These highly nucleophilic cysteines can be selectively labeled at a pH where other cysteines remain protonated and unreactive. The pKa of the target cysteine is a critical parameter for achieving selectivity. maastrichtuniversity.nl

Dual-Labeling Strategies: Orthogonal strategies allow for the labeling of multiple sites on a single protein. For instance, an aryl thiol with a low pKa can be selectively functionalized at an acidic pH, while alkyl thiols (like cysteine) are subsequently labeled at a higher pH. nih.gov A this compound based probe could potentially fit into such a scheme, depending on its specific pKa.

Table 2: Comparison of Cysteine-Targeting Bioconjugation Methods

| Method | Reagent Type | Bond Formed | Stability | Selectivity Control |

|---|---|---|---|---|

| Maleimide Chemistry | Maleimides | Thiosuccinimide | Moderate; susceptible to hydrolysis and exchange | pH control (optimal at 6.5-7.5) and reagent stoichiometry. nih.gov |

| Haloacetyl Chemistry | Iodoacetamides, Bromoacetamides | Thioether | High | pH control (optimal at 7.0-8.5); can have cross-reactivity with other nucleophiles (e.g., histidine) at higher pH. springernature.com |

| Thiol-Disulfide Exchange | Activated Disulfides (e.g., pyridyl disulfides) | Disulfide | Reversible; dependent on redox environment | Reaction equilibrium can be controlled by reactant concentrations and redox potential. nih.gov |

| Michael Addition | Vinyl Sulfones | Thioether | High | High specificity for thiols, even in the presence of amines, under mildly acidic conditions. nih.gov |

This table outlines major strategies for site-specific modification of cysteine residues, a framework within which a this compound-based probe would operate.

Applications in Investigating Thiol Accessibility and Microenvironment in Biomolecules

Molecular probes that change their properties in response to their environment are invaluable for studying the structure and function of biomolecules. A probe conjugated to a cysteine residue can provide information about the local polarity, solvent accessibility, and conformational changes around that site. thermofisher.com

A fluorescent reporter attached to the this compound scaffold could be used for such investigations. The probe's utility would stem from changes in its fluorescence upon binding or in response to environmental shifts:

Solvatochromism: The probe's fluorescence emission spectrum might shift depending on the polarity of its local environment. A blue shift (to a shorter wavelength) would indicate a non-polar, buried environment, while a red shift (to a longer wavelength) would suggest a polar, solvent-exposed location.

Fluorescence Quenching/Enhancement: The accessibility of the probe to solvent molecules, particularly water, can quench its fluorescence. Thus, a change in fluorescence intensity can signal a conformational change that either buries or exposes the labeled cysteine residue. Probes can be designed to "turn on" or significantly increase their fluorescence upon reacting with a thiol, allowing for the detection of available cysteine targets. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET): By labeling two different sites on a protein with a FRET donor/acceptor pair, one of which could be a this compound-based probe, one can measure distances and detect conformational changes in real-time. thermofisher.com

The highly chlorinated thiophene ring itself might participate in quenching or other electronic interactions with the attached fluorophore, potentially creating a sensitive system where even subtle changes in the local microenvironment could lead to a measurable optical response.

Table 3: Examples of Environment-Sensing Fluorescent Probe Mechanisms

| Probe Mechanism | Principle | Information Gained | Example Reporter Classes |

|---|---|---|---|

| Turn-On Fluorescence | The probe is non-fluorescent or weakly fluorescent until it reacts with a thiol, which triggers a chemical change (e.g., cyclization, ring-opening) that activates fluorescence. | Presence and quantity of accessible thiols. | Coumarin, Rhodamine, Fluorescein derivatives. nih.govnih.gov |

| Disulfide Cleavage | A fluorophore and a quencher are held together by a disulfide bond. Cleavage by a thiol separates them, restoring fluorescence. | Detection of thiols, monitoring of reducing environments. | Probes based on FRET pairs or self-quenching systems. nih.gov |

| Solvatochromic Shift | The probe's emission wavelength is sensitive to the polarity of its immediate surroundings. | Local hydrophobicity/hydrophilicity, protein folding/unfolding, ligand binding. | Dansyl, Prodan, NBD (Nitrobenzoxadiazole) derivatives. |

| Michael Addition | Reaction of a thiol with an electrophilic center on the probe (e.g., an enone) induces a change in the electronic system of the fluorophore, altering its output. | Ratiometric imaging of cellular thiols. | Coumarin-based probes with enone linkers. nih.gov |

This table illustrates various mechanisms by which fluorescent probes can report on their environment, providing a basis for the potential application of a probe derived from this compound.

Computational (In Silico) Studies for Molecular Recognition and Interaction Modeling

Computational chemistry provides powerful tools for predicting the properties of novel molecules and modeling their interactions before undertaking complex synthesis and experimentation. For a molecule like this compound, in silico studies would be essential for guiding probe design and interpreting experimental results.

Density Functional Theory (DFT): DFT calculations can be used to determine the fundamental electronic properties of the molecule. Key parameters include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for predicting optical properties and chemical reactivity. researchgate.net DFT can also be used to calculate the molecule's charge distribution and predict the pKa of the thiol group, a crucial factor for its nucleophilicity in bioconjugation reactions. researchgate.net

Molecular Docking: Once a probe is designed (e.g., this compound linked to a reporter), molecular docking simulations can predict how it will bind to a target protein. These simulations place the probe into the binding site of a protein with a known 3D structure and calculate a "docking score," which estimates the binding affinity. This allows researchers to screen different probe designs and predict whether the trichlorothiophene moiety will fit within a specific pocket or clash with the protein surface. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the probe-protein conjugate over time. This can reveal how the probe affects the protein's natural conformational flexibility and can help assess the stability of the probe's binding mode.

These computational approaches would allow for the rational design of probes based on this compound, optimizing their potential for selective recognition and effective signaling.

Table 4: Application of Computational Methods in Probe Design

| Computational Method | Information Provided | Relevance to Probe Design |

|---|---|---|

| Density Functional Theory (DFT) | Electron distribution, HOMO/LUMO energies, reaction energetics, predicted pKa. | Predicts thiol reactivity, spectroscopic properties, and stability. Guides selection of reaction conditions. researchgate.netresearchgate.net |

| Molecular Docking | Preferred binding orientation, binding affinity (scoring), identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Screens potential protein targets; predicts whether a probe will fit in a binding site; rationalizes observed binding specificity. mdpi.com |

| Molecular Dynamics (MD) | Conformational flexibility of the probe-protein complex, stability of binding over time, solvent accessibility. | Assesses the impact of the probe on protein structure and dynamics; evaluates the stability of the conjugate. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or chemical property (e.g., pKa). | Can be used to predict the properties of a library of related thiophene derivatives to select the most promising candidates for synthesis. |

This table summarizes the key in silico methods that would be applied to study this compound and guide the development of probes based on its structure.

Future Research Avenues and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for thiophenes have sometimes involved harsh conditions or toxic reagents. nih.gov The future synthesis of 3,4,5-Trichlorothiophene-2-thiol and its derivatives will likely focus on green chemistry principles to enhance sustainability and safety. rsc.org Research into metal-free synthesis methodologies, which minimize metal toxicity, is a significant trend in thiophene (B33073) chemistry. nih.gov Approaches using elemental sulfur or potassium sulfide (B99878) as the sulfur source are being explored to create thiophenes in an atom-economical and transition-metal-free manner. organic-chemistry.org

Furthermore, the use of alternative and environmentally benign solvents is a key aspect of greening thiophene synthesis. rsc.org The development of synthetic routes in deep eutectic solvents, which are considered green alternatives to traditional ionic liquids, has been described for other thiophene derivatives and represents a promising avenue for this compound. rsc.org Investigating solvent-free reaction conditions or the use of water as a solvent could further improve the environmental footprint of its production. rsc.orgorganic-chemistry.org

Table 2: Potential Green Synthesis Strategies for Thiophene Derivatives

| Strategy | Description | Potential Benefit | Reference |

| Metal-Free Synthesis | Utilizes reagents like elemental sulfur or potassium sulfide, avoiding transition metal catalysts. | Reduces metal toxicity and contamination in the final product. | nih.govorganic-chemistry.org |

| Deep Eutectic Solvents | Employs biodegradable and low-toxicity solvent systems as alternatives to volatile organic compounds. | Improves the environmental profile of the synthesis. | rsc.org |

| Vapour-Phase Cyclisation | Involves high-temperature reactions of C4+ alcohols or ketones with a sulfur source over a catalyst. | Suitable for large-scale industrial production with potential for catalyst recycling. | rsc.org |

| Multi-Component Reactions | Combines multiple starting materials in a single step to form complex products. | Increases efficiency and reduces waste from intermediate purification steps. | mdpi.com |

Exploration of Novel Catalytic Applications Beyond Hydrogenation

Thiophene-2-thiol and its derivatives can serve as ligands for transition metals, forming complexes that catalyze various organic transformations. smolecule.com While applications in hydrogenation are known, future research could explore the unique potential of this compound in a broader range of catalytic reactions. The electron-withdrawing nature of the three chlorine atoms on the thiophene ring can significantly modulate the electronic properties of the sulfur atoms, potentially leading to novel catalytic activity.

This opens up possibilities for its use in C-C coupling reactions, hydroformylation, and other complex organic transformations where ligand electronics are crucial for catalyst performance and selectivity. smolecule.com The thiol group provides a strong anchoring point for metal centers, and the chlorinated backbone could enhance catalyst stability or influence the stereochemical outcome of reactions. Investigating its role as an organocatalyst, where the thiol group participates directly in reaction mechanisms, also presents a viable research direction. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and efficiency. lianhe-aigen.com The integration of the synthesis of this compound into automated flow chemistry platforms is a logical next step. researchgate.net Multi-step flow systems allow for the telescoping of reactions, where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing production time and waste. uc.pt

This approach would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions that can be better controlled in the small volumes of a flow reactor. lianhe-aigen.com Automated platforms can rapidly screen various reaction conditions (temperature, pressure, catalyst loading) to optimize the synthesis of this compound and its subsequent derivatives, accelerating the discovery of new applications. uc.pt

Advanced Functional Materials with Tunable Properties

Thiophene-based compounds are cornerstones of materials science, particularly in the field of organic electronics. researchgate.net They are utilized as organic semiconductors, in organic light-emitting diodes (OLEDs), and as sensors. researchgate.net The unique structure of this compound makes it an intriguing building block for advanced functional materials. The presence of both a reactive thiol handle and multiple chlorine atoms allows for extensive functionalization, enabling the fine-tuning of electronic and optical properties. nih.gov

The thiol group can be used to anchor the molecule to metal surfaces to form self-assembled monolayers (SAMs), which are useful for modifying surface properties like wettability and adhesion. smolecule.com The polychlorinated thiophene core can be incorporated into conjugated polymers. The electron-withdrawing chlorine atoms can lower the HOMO/LUMO energy levels of the resulting polymer, which is a key strategy for tuning the bandgap in organic semiconductors used in transistors and solar cells. nih.gov This dual functionality—surface anchoring and electronic tuning—positions this compound as a versatile precursor for materials with tailored properties. evitachem.com

Expanding the Scope of Bio-conjugation and Molecular Probe Design

The thiol group is highly reactive towards specific functional groups under physiological conditions, making it an ideal handle for bioconjugation. Thiol-reactive chemistry is widely used to attach small molecules to proteins, DNA, and other biomolecules. nih.gov This opens up a significant research avenue for using this compound to create novel molecular probes and bioconjugates. nih.gov

By attaching this compound to a biological ligand, researchers could develop probes where the highly substituted thiophene unit acts as a unique reporter or modulator. For instance, thiophene-conjugated ligands have been developed for the electrochemical detection of proteins, where the thiophene moiety's ability to be electropolymerized is controlled by ligand-protein binding. acs.org Furthermore, the incorporation of thiophene units into DNA oligonucleotides has yielded fluorescent probes that are sensitive to their environment, such as pH or DNA topology. acs.org The unique electronic and steric properties of the trichlorinated core of this compound could lead to probes with novel sensing capabilities or enhanced stability.

Q & A

Q. What computational tools predict the compound’s electronic properties for optoelectronic applications?

- Methodology :